molecular formula C8H7ClFIO B14038307 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

Cat. No.: B14038307
M. Wt: 300.49 g/mol
InChI Key: CYWROHANKWCVPX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, making it distinct from its similar counterparts .

Biological Activity

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, synthesis, and implications for drug development based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H8_{8}ClF I O, with a molecular weight of approximately 300.5 g/mol. The compound features an ethoxy group at the second position, a fluorine atom at the first position, a chlorine atom at the fifth position, and an iodine atom at the third position of the benzene ring. This unique arrangement enhances its chemical reactivity and biological activity due to the presence of multiple halogens, which are known to influence lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmaceutical intermediate. Compounds with similar structures have been investigated for various activities, including:

  • Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties. Research indicates that compounds with similar halogen substitutions can effectively inhibit bacterial growth.
  • Antifungal Activity : Similar derivatives have shown efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties.
  • Anticancer Activity : The compound's structural features may contribute to its potential anticancer activity. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions and ether formation. The specific synthetic routes can vary based on the desired purity and yield. Understanding these synthetic pathways is crucial for developing efficient production methods for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the biological effects of compounds structurally related to this compound. For instance:

Anticancer Activity

A study evaluated several synthesized compounds for their cytotoxicity against various cancer cell lines, including M-HeLa (cervical cancer) and MCF-7 (breast cancer). The findings indicated that certain derivatives exhibited IC50_{50} values comparable to established anticancer drugs like Doxorubicin, highlighting their potential as effective therapeutic agents .

Antimicrobial Studies

Compounds similar to this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed promising antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameKey Features
2-Ethoxy-1-fluoro-4-bromobenzeneContains bromine instead of iodine; different reactivity patterns due to bromine's electronegativity.
2-Ethoxy-1-fluoro-4-chlorobenzeneChlorine replaces iodine; less reactive compared to iodinated analogs.
2-Ethoxy-1-fluoro-4-nitrobenzeneContains a nitro group; introduces significant electron-withdrawing effects that alter reactivity.
1-Chloro-2-methoxy-4-fluorobenzeneMethoxy group instead of ethoxy; affects solubility and reactivity differently.

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of related compounds.

Properties

Molecular Formula

C8H7ClFIO

Molecular Weight

300.49 g/mol

IUPAC Name

5-chloro-2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3

InChI Key

CYWROHANKWCVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

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